Cas no 1797643-75-4 (1-(4-tert-butylphenyl)-3-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}urea)
![1-(4-tert-butylphenyl)-3-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}urea structure](https://ja.kuujia.com/scimg/cas/1797643-75-4x500.png)
1-(4-tert-butylphenyl)-3-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}urea 化学的及び物理的性質
名前と識別子
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- N-[4-(1,1-Dimethylethyl)phenyl]-N′-[1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl]urea
- 1-(4-tert-butylphenyl)-3-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}urea
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- インチ: 1S/C21H25F3N4O/c1-20(2,3)14-4-7-16(8-5-14)26-19(29)27-17-10-11-28(13-17)18-9-6-15(12-25-18)21(22,23)24/h4-9,12,17H,10-11,13H2,1-3H3,(H2,26,27,29)
- InChIKey: WCBHCMFBHPPOSA-UHFFFAOYSA-N
- ほほえんだ: N(C1=CC=C(C(C)(C)C)C=C1)C(NC1CCN(C2=NC=C(C(F)(F)F)C=C2)C1)=O
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 503.1±50.0 °C(Predicted)
- 酸性度係数(pKa): 13.38±0.20(Predicted)
1-(4-tert-butylphenyl)-3-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6443-9839-75mg |
1-(4-tert-butylphenyl)-3-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}urea |
1797643-75-4 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6443-9839-4mg |
1-(4-tert-butylphenyl)-3-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}urea |
1797643-75-4 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6443-9839-50mg |
1-(4-tert-butylphenyl)-3-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}urea |
1797643-75-4 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6443-9839-2μmol |
1-(4-tert-butylphenyl)-3-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}urea |
1797643-75-4 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6443-9839-20mg |
1-(4-tert-butylphenyl)-3-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}urea |
1797643-75-4 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6443-9839-40mg |
1-(4-tert-butylphenyl)-3-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}urea |
1797643-75-4 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6443-9839-10μmol |
1-(4-tert-butylphenyl)-3-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}urea |
1797643-75-4 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6443-9839-5μmol |
1-(4-tert-butylphenyl)-3-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}urea |
1797643-75-4 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6443-9839-25mg |
1-(4-tert-butylphenyl)-3-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}urea |
1797643-75-4 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6443-9839-20μmol |
1-(4-tert-butylphenyl)-3-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}urea |
1797643-75-4 | 20μmol |
$79.0 | 2023-09-08 |
1-(4-tert-butylphenyl)-3-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}urea 関連文献
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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1-(4-tert-butylphenyl)-3-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}ureaに関する追加情報
Professional Introduction to Compound with CAS No. 1797643-75-4 and Product Name: 1-(4-tert-butylphenyl)-3-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}urea
Compound with the CAS number 1797643-75-4 and the product name 1-(4-tert-butylphenyl)-3-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}urea represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The molecular architecture of this compound incorporates several key functional groups, including a tert-butylphenyl moiety, a trifluoromethyl substituent, and a pyrrolidinyl ring system, which collectively contribute to its unique chemical properties and biological activities.
The tert-butylphenyl group in the compound enhances its lipophilicity, making it more soluble in lipophilic environments and potentially improving its bioavailability. This feature is particularly crucial in drug design, as it can influence how the compound interacts with biological targets. Additionally, the presence of a trifluoromethyl group at the 5-position of the pyridine ring introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule. Such modifications are often employed to enhance binding affinity and metabolic stability, key factors in the development of novel therapeutics.
Recent studies have highlighted the importance of 1-(4-tert-butylphenyl)-3-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}urea in various pharmacological contexts. For instance, research has demonstrated its potential as an inhibitor of certain enzymes involved in inflammatory pathways. The pyrrolidinyl ring system, combined with the urea moiety, has been shown to interact effectively with specific protein targets, leading to inhibitory effects that could be beneficial in treating inflammatory disorders. The structural features of this compound also make it a promising candidate for further derivatization, allowing chemists to explore new analogs with enhanced pharmacological profiles.
The 5-(trifluoromethyl)pyridin-2-yl substituent plays a critical role in determining the compound's biological activity. The trifluoromethyl group is known for its ability to improve binding affinity by increasing hydrophobic interactions and reducing metabolic degradation. This has been observed in numerous drug candidates where trifluoromethylation has been strategically incorporated into molecular structures. In the context of this compound, the trifluoromethyl group enhances its interaction with biological targets, making it a valuable scaffold for drug development. Furthermore, the pyridine ring itself is a common pharmacophore in many active pharmaceutical ingredients (APIs), contributing to the compound's overall biological relevance.
In vitro studies have provided compelling evidence of the therapeutic potential of 1-(4-tert-butylphenyl)-3-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}urea. These studies have focused on its ability to modulate signaling pathways associated with various diseases. For example, research indicates that this compound may interfere with pathways involved in cancer progression by inhibiting key enzymes or receptors. The ability to modulate these pathways is crucial for developing effective anticancer agents. Additionally, preliminary data suggest that this compound exhibits anti-inflammatory properties by interacting with inflammatory mediators and reducing pro-inflammatory cytokine production.
The synthesis of this compound involves multi-step organic reactions that showcase advanced techniques in medicinal chemistry. The introduction of complex functional groups such as the urea moiety and the pyrrolidinyl ring requires precise control over reaction conditions to ensure high yield and purity. Chemists have leveraged modern synthetic methodologies, including transition metal-catalyzed reactions and palladium-mediated couplings, to construct this intricate molecular framework efficiently. These synthetic strategies not only highlight the advancements in chemical synthesis but also underscore the compound's complexity and sophistication.
The pharmacokinetic properties of 1-(4-tert-butylphenyl)-3-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}urea are another area of significant interest. Studies have been conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles under various conditions. These studies are essential for understanding how the compound behaves within living systems and for predicting its potential therapeutic efficacy and safety profile. Preliminary ADME data suggest that this compound exhibits favorable properties for oral administration, including reasonable solubility and stability in biological fluids.
The future prospects for this compound are promising, with ongoing research aimed at optimizing its pharmacological properties further. Chemists are exploring derivative compounds that may enhance potency while minimizing side effects. Additionally, computational modeling techniques are being employed to predict how modifications to the molecular structure might impact biological activity. These efforts align with broader trends in drug discovery where interdisciplinary approaches combining experimental synthesis with computational analysis are being used to accelerate development pipelines.
In conclusion,1-(4-tert-butylphenyl)-3-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}urea represents a significant advancement in pharmaceutical chemistry due to its complex structure and promising biological activities. The incorporation of key functional groups such as tert-butylphenyl, trifluoromethyl, and pyrrolidinyl moieties contributes to its unique chemical properties and makes it a valuable scaffold for drug development efforts aimed at treating various diseases including cancer and inflammatory disorders. Ongoing research continues to explore new derivatives and applications for this compound,1797643-75-4, underscoring its importance as a tool for advancing therapeutic innovation.
1797643-75-4 (1-(4-tert-butylphenyl)-3-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}urea) 関連製品
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